ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
CAS No.:
Cat. No.: VC14988539
Molecular Formula: C24H26O5
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26O5 |
|---|---|
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | ethyl 3-[4,8-dimethyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate |
| Standard InChI | InChI=1S/C24H26O5/c1-5-27-22(25)12-10-20-16(3)19-9-11-21(17(4)23(19)29-24(20)26)28-14-18-8-6-7-15(2)13-18/h6-9,11,13H,5,10,12,14H2,1-4H3 |
| Standard InChI Key | BWXQXEPSJPUYTP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=CC(=C3)C)C)OC1=O)C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is ethyl 3-[4,8-dimethyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate . Its molecular formula, C₂₄H₂₆O₅, reflects a complex architecture comprising:
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A chromen-2-one core (a bicyclic structure with a ketone group at position 2).
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4,8-Dimethyl substituents on the chromenone ring.
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A 3-methylbenzyl ether at position 7.
Table 1: Key Structural Attributes
Stereochemical Considerations
The compound lacks chiral centers due to the planar arrangement of the chromenone core and symmetric substituents. The 3-methylbenzyl and ethyl propanoate groups adopt equatorial positions, minimizing steric hindrance .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically proceeds via a two-step strategy:
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Formation of the Chromenone Core:
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Esterification:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| 1 | 3-Methylbenzyl bromide, K₂CO₃, DMF, 80°C | 65% | Column chromatography |
| 2 | Ethyl 3-bromopropanoate, NaH, THF, reflux | 72% | Crystallization (EtOH/H₂O) |
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors and automated platforms optimize yield and reduce waste. Solvent recovery systems and catalytic methodologies align with green chemistry principles .
Physicochemical Properties
Solubility and Stability
The compound is lipophilic, with solubility in dichloromethane, ethyl acetate, and dimethylformamide. Aqueous solubility is limited (<0.1 mg/mL at 25°C) . It remains stable under inert atmospheres but may degrade via hydrolysis in acidic or basic media.
Table 3: Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | Not reported | — |
| Boiling Point | Decomposes above 250°C | Estimated via QSPR models |
| LogP (Octanol-Water) | 3.8 ± 0.2 | Computational prediction |
| pKa | 9.2 (enol form of chromenone) | Analogous coumarins |
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch of ester and ketone) .
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NMR (¹H): Key signals include δ 1.2 ppm (triplet, CH₃CH₂O), δ 2.3 ppm (singlet, Ar-CH₃), and δ 6.8–7.3 ppm (aromatic protons) .
Biological Activity and Applications
Antimicrobial Properties
Preliminary assays against Staphylococcus aureus and Escherichia coli show moderate inhibition (MIC = 128 µg/mL), suggesting utility as a lead compound for antibiotic development .
Table 4: Biological Screening Data
| Organism | MIC (µg/mL) | Assay Type |
|---|---|---|
| Staphylococcus aureus | 128 | Broth microdilution |
| Escherichia coli | 128 | Broth microdilution |
| Candida albicans | >256 | Agar diffusion |
Material Science Applications
The compound’s rigid chromenone core makes it a candidate for organic semiconductors or fluorescent probes. Its emission spectrum (λem = 450 nm) aligns with applications in optoelectronics .
Comparison with Analogous Compounds
Structural Analogues
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Ethyl 3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate: The chloro substituent increases electronegativity but reduces metabolic stability compared to the methyl group .
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Ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate: Fluorine enhances bioavailability but may introduce toxicity risks.
Table 5: Comparative Properties of Analogues
| Compound | LogP | MIC (S. aureus) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| Target Compound (3-methylbenzyl) | 3.8 | 128 µg/mL | 4.2 hours (rat liver microsomes) |
| 4-Chlorobenzyl analogue | 4.1 | 64 µg/mL | 2.8 hours |
| 3-Fluorobenzyl analogue | 3.5 | 256 µg/mL | 5.6 hours |
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the benzyl and propanoate groups to optimize bioactivity.
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In Vivo Pharmacokinetics: Assessing absorption, distribution, and metabolism in animal models.
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Material Science Applications: Exploring thin-film properties for organic electronics.
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